molecular formula C10H13NO2S B13515477 Ethyl 5-amino-2-(methylthio)benzoate

Ethyl 5-amino-2-(methylthio)benzoate

Cat. No.: B13515477
M. Wt: 211.28 g/mol
InChI Key: OFDHAWYTPYRQSF-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(methylsulfanyl)benzoate is an organic compound with the molecular formula C10H13NO2S It is a derivative of benzoic acid, featuring an amino group at the 5-position and a methylsulfanyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2-(methylsulfanyl)benzoate typically involves the esterification of 5-amino-2-(methylsulfanyl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Industrial Production Methods

Industrial production of ethyl 5-amino-2-(methylsulfanyl)benzoate may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(methylsulfanyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Ethyl 5-amino-2-(methylsulfanyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a precursor to pharmaceutical compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-(methylsulfanyl)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to a biological response. The amino and methylsulfanyl groups can play crucial roles in binding to molecular targets and modulating their activity.

Comparison with Similar Compounds

Ethyl 5-amino-2-(methylsulfanyl)benzoate can be compared to other benzoate derivatives, such as:

    Methyl 5-amino-2-(methylsulfanyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 5-amino-2-(methylsulfonyl)benzoate: Contains a sulfonyl group instead of a methylsulfanyl group, leading to different chemical properties and reactivity.

The uniqueness of ethyl 5-amino-2-(methylsulfanyl)benzoate lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

ethyl 5-amino-2-methylsulfanylbenzoate

InChI

InChI=1S/C10H13NO2S/c1-3-13-10(12)8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3

InChI Key

OFDHAWYTPYRQSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)SC

Origin of Product

United States

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